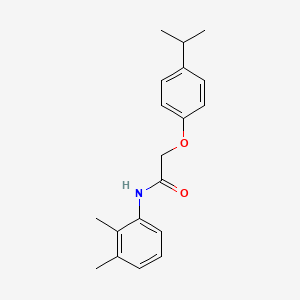

![molecular formula C23H24N8O B5579905 6-[4-(1H-benzimidazol-1-ylacetyl)-1-piperazinyl]-N-(4-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5579905.png)

6-[4-(1H-benzimidazol-1-ylacetyl)-1-piperazinyl]-N-(4-methyl-2-pyridinyl)-3-pyridazinamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 6-[4-(1H-Benzimidazol-1-ylacetyl)-1-piperazinyl]-N-(4-methyl-2-pyridinyl)-3-pyridazinamine often involves multi-step chemical reactions that introduce various functional groups and heterocyclic systems into the molecule. For example, the reaction of quaternary 1-aminobenzimidazolium salts with β-dicarbonyl compounds has been used to form pyridazino[1,6-a]benzimidazolium cations and related structures in aqueous potassium carbonate solution (Kuz’menko, V. V., Kuz’menko, T. A., & Simonov, A., 1983).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including those similar to the target compound, has been characterized through various spectroscopic techniques and, in some cases, X-ray crystallography. These analyses reveal the planarity of the benzimidazole core and its interactions with adjacent rings, contributing to the molecule's stability and reactivity. For instance, novel benzimidazo[1,2-a]quinolines have been synthesized and characterized, showcasing structural features that may be relevant to understanding the target compound (Perin, N., et al., 2011).

Applications De Recherche Scientifique

Synthesis and Molecular Interactions

- The compound is involved in the formation of pyridazino[1,6-a]benzimidazolium cations and 1-(o-methylaminoaryl)-4-acetylpyrazoles through reactions with β-dicarbonyl compounds. This demonstrates its role in creating complex heterocyclic structures in chemical synthesis (V. V. Kuz’menko, T. A. Kuz’menko, & A. Simonov, 1983).

- It has been utilized in the synthesis of novel pyridine and fused pyridine derivatives, showcasing its versatility in creating diverse chemical structures. These derivatives have shown potential for antimicrobial and antioxidant activity (E. M. Flefel et al., 2018).

Structural and Spectroscopic Characterization

- Novel benzimidazo[1,2-a]quinolines, substituted with piperidine, pyrrolidine, and piperazine nuclei, including structures similar to the compound , have been synthesized. These have been characterized using various spectroscopic techniques, indicating the compound's relevance in spectroscopy and crystallography studies (N. Perin et al., 2011).

Applications in Pharmaceutical Research

- Benzimidazole derivatives, including those similar to this compound, have been studied for their potential in creating anticancer agents. These studies focus on understanding the anticancer properties and mechanisms of such compounds (A. Nowicka et al., 2015).

- The compound's structure is closely related to those studied for their analgesic and anti-inflammatory effects, further emphasizing its potential in the development of new therapeutic agents (M. Şahina et al., 2004).

Corrosion Inhibition and Material Science

- Similar benzimidazole derivatives have been studied for their inhibitive action against corrosion, highlighting the compound's possible application in material science and industrial processes (M. Yadav et al., 2016).

Propriétés

IUPAC Name |

2-(benzimidazol-1-yl)-1-[4-[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N8O/c1-17-8-9-24-21(14-17)26-20-6-7-22(28-27-20)29-10-12-30(13-11-29)23(32)15-31-16-25-18-4-2-3-5-19(18)31/h2-9,14,16H,10-13,15H2,1H3,(H,24,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUJSUDYNQBJPJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)CN4C=NC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N8O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4aR*,7aS*)-1-methyl-4-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5579832.png)

![2-methoxy-5-[(5-oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)methyl]benzyl acetate](/img/structure/B5579838.png)

![1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine hydrochloride](/img/structure/B5579849.png)

![N-[4-(cyanomethyl)phenyl]-2-ethoxybenzamide](/img/structure/B5579857.png)

![8-fluoro-N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-2-quinolinecarboxamide](/img/structure/B5579861.png)

![(5-hydroxy-4-methylnaphtho[1,2-b]thien-2-yl)(phenyl)methanone](/img/structure/B5579873.png)

![4-[(2,4-dichlorobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5579892.png)

![isobutyl 4-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B5579896.png)

![ethyl 4-[(4-chloro-2-methylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5579902.png)

![N-(4-chlorobenzyl)-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B5579912.png)

![2-phenyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-4-quinazolinamine dihydrochloride](/img/structure/B5579915.png)